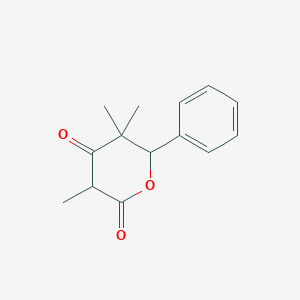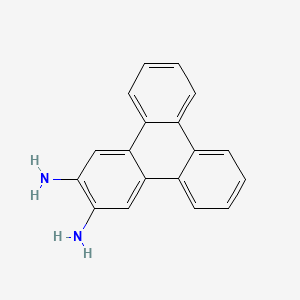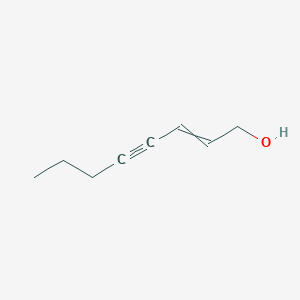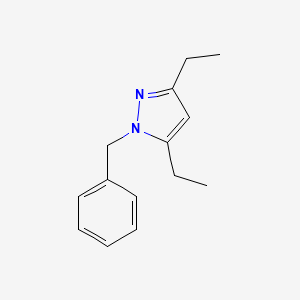
4-Methyl-2-propylpent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-propylpent-4-enoic acid is an organic compound with the molecular formula C10H18O2 It is a carboxylic acid derivative characterized by the presence of a double bond in its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-propylpent-4-enoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where an alkyl magnesium halide reacts with an appropriate ester to form the desired carboxylic acid. Another method includes the hydrolysis of nitriles under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. For instance, the hydroformylation of alkenes followed by oxidation can be employed to produce this compound on a larger scale. The choice of catalyst and reaction conditions is crucial to optimize yield and purity.
化学反応の分析
Types of Reactions: 4-Methyl-2-propylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The double bond in the compound allows for electrophilic addition reactions, where halogens or hydrogen halides can add across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen bromide (HBr) in the presence of a peroxide initiator.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated alkanes.
科学的研究の応用
4-Methyl-2-propylpent-4-enoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of metabolic pathways involving carboxylic acids.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory properties, is ongoing.
Industry: It serves as a precursor in the manufacture of polymers and other industrial chemicals.
作用機序
The mechanism by which 4-Methyl-2-propylpent-4-enoic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing enzyme activity and receptor binding. The double bond in the structure allows for potential interactions with unsaturated systems in biological molecules, affecting their function and stability.
類似化合物との比較
- 4-Methylpent-2-enoic acid
- 2-Propylpent-4-enoic acid
- 2-Methyl-3-oxo-pent-4-enoic acid
Comparison: 4-Methyl-2-propylpent-4-enoic acid is unique due to the specific arrangement of its methyl and propyl groups, which influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
178269-54-0 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
4-methyl-2-propylpent-4-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-4-5-8(9(10)11)6-7(2)3/h8H,2,4-6H2,1,3H3,(H,10,11) |
InChIキー |
NOKWCZKVIFCELV-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC(=C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride](/img/structure/B14254451.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl-](/img/structure/B14254459.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-](/img/structure/B14254484.png)
![(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14254486.png)
![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol](/img/structure/B14254490.png)
![5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14254491.png)



![Dimethyl 2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diacetate](/img/structure/B14254530.png)

